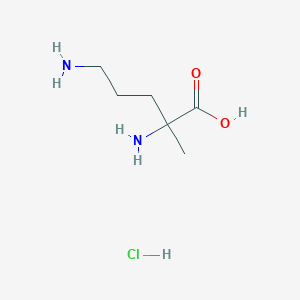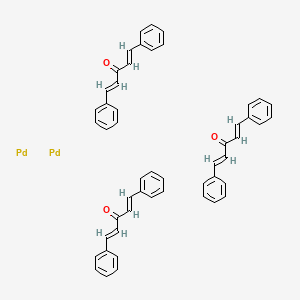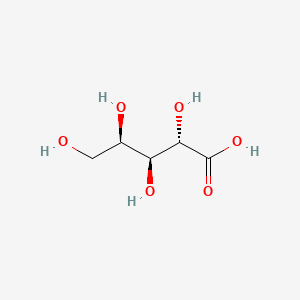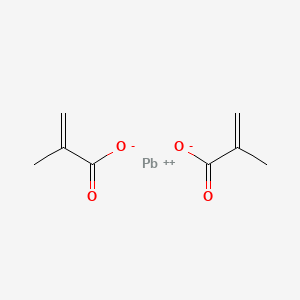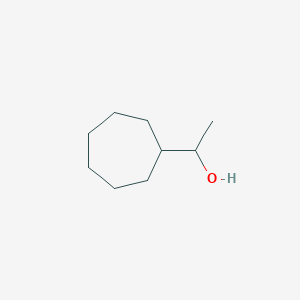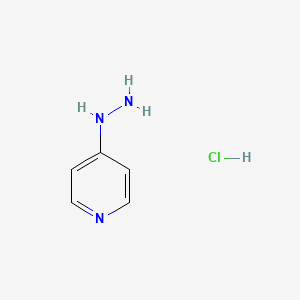
2,2',3,3',4,4',5,6-Octachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This particular compound is known for its high chlorine content, making it one of the more heavily chlorinated PCBs. It has been used in various industrial applications due to its chemical stability and insulating properties .
Mechanism of Action
Mode of Action
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl interacts with its targets by activating the expression of these genes . This activation leads to an increase in the production of enzymes that metabolize xenobiotics, facilitating their elimination from the body.
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to have low solubility in water
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl. For example, its low water solubility suggests that it may be less effective in aqueous environments. , which can lead to its bioaccumulation and potential harmful health effects.
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This suggests that it interacts with these enzymes, potentially altering their function and the biochemical reactions they catalyze.
Cellular Effects
It is known to be toxic to children’s health . It is an organic pollutant that affects testosterone production and semen viability in foxes during mating .
Molecular Mechanism
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This suggests that it may bind to these enzymes and alter their function, potentially leading to changes in gene expression.
Dosage Effects in Animal Models
It is known to affect testosterone production and semen viability in foxes during mating .
Metabolic Pathways
It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes , suggesting that it may interact with these enzymes and alter metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction proceeds through multiple stages, with each stage adding chlorine atoms to the biphenyl molecule until the desired level of chlorination is achieved .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in large reactors, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted biphenyl or partially chlorinated by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or nitric acid, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, under reflux conditions.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: Partially dechlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Scientific Research Applications
2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of PCBs in the environment, including their persistence, bioaccumulation, and degradation pathways.
Toxicology: Research on its toxic effects on wildlife and humans, including endocrine disruption, neurotoxicity, and carcinogenicity.
Analytical Chemistry: Development of analytical methods for detecting and quantifying PCBs in environmental samples.
Industrial Applications: Historically used in electrical equipment, heat transfer fluids, and as plasticizers due to its chemical stability and insulating properties.
Comparison with Similar Compounds
- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl
Comparison: While all these compounds are highly chlorinated biphenyls, they differ in the positions of chlorine atoms on the biphenyl rings. This variation in chlorine substitution patterns affects their physical and chemical properties, such as melting points, boiling points, and reactivity. 2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl is unique due to its specific chlorine arrangement, which influences its environmental persistence and biological activity .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJITLFJSDRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074171 | |
| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-78-2, 31472-83-0, 55722-26-4 | |
| Record name | PCB 195 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloro(tetrachlorophenyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031472830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBU232J61I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2',3,3',4,4',5,6-Octachlorobiphenyl behave in a biological context?
A1: Research demonstrates that this compound, like other PCBs, can biomagnify through the food chain. A study using guppies (Poecilia reticulata) as a model organism found that the steady-state fugacity of this compound in the fish surpassed its fugacity in their food []. This suggests that this compound can accumulate to higher concentrations in organisms higher up the food chain. Additionally, autoradiography studies in squirrel monkeys and mice identified this compound accumulation in the bone marrow, highlighting its potential to impact the hematopoietic system [].
Q2: Can you elaborate on the significance of Henry's Law constant for this compound in environmental research?
A2: Henry's Law constant is a crucial parameter for understanding the partitioning of chemicals between air and water. A study investigating Henry's Law constants of various PCB congeners, including this compound, provided valuable insights into their environmental fate []. The research determined the enthalpy and entropy of the phase change for this compound, enabling more accurate predictions of its behavior in the environment, particularly its volatilization from water bodies into the atmosphere.
Q3: What is known about the synthesis of this compound for research purposes?
A3: Research exists detailing the synthesis of radiolabeled this compound, specifically utilizing carbon-14 []. This method allows for the creation of this compound with a traceable isotopic label, facilitating research into its distribution, metabolism, and effects within biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B3426421.png)
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B3426427.png)

